2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Description
Properties
CAS No. |
64795-09-1 |
|---|---|
Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H20N2O2/c22-13-16-6-2-1-5-14(16)11-19(23)20-10-9-15-12-21-18-8-4-3-7-17(15)18/h1-8,12,21-22H,9-11,13H2,(H,20,23) |
InChI Key |
YVEZQKSCDIRQHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCC2=CNC3=CC=CC=C32)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Indol-3-yl)ethyl)-2-(2-(hydroxymethyl)phenyl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The indole can then be alkylated using an appropriate ethylating agent, such as ethyl bromide, in the presence of a base.
Formation of the Phenylacetamide Moiety: The phenylacetamide group can be synthesized by reacting phenylacetic acid with an amine, followed by acylation.
Coupling of the Two Moieties: The final step involves coupling the indole-ethyl intermediate with the phenylacetamide intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-(hydroxymethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)-2-(2-(hydroxymethyl)phenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The phenylacetamide moiety may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Modifications and Key Features
The compound’s hydroxymethylphenyl group distinguishes it from other indole-containing acetamides. Below is a comparative analysis of its structural analogs:
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on structural formulas where explicit data were unavailable.
Pharmacological Implications
- Hydroxymethyl Group: The hydroxymethyl (-CH2OH) group in the target compound likely enhances hydrophilicity and hydrogen-bonding capacity compared to non-polar substituents (e.g., methyl or phenyl).
- Indole Modifications : Substituents on the indole ring (e.g., methoxy in , chloro in ) influence electronic properties and receptor binding. The unmodified indole in the target compound may favor interactions with serotoninergic or antioxidant pathways.
- Chiral vs. Achiral Centers : The (S)-configured phenylethyl group in demonstrates the role of stereochemistry in biological activity, though the target compound lacks chiral centers.
Structure-Activity Relationships (SAR)
- Hydrophilicity vs. Lipophilicity : The hydroxymethyl group balances solubility and membrane permeability, unlike the lipophilic tert-butylphenyl group in or chloro substituents in .
- Electron-Withdrawing/Donating Effects : The absence of strong electron-withdrawing groups (e.g., -Cl in ) in the target compound may reduce metabolic degradation compared to halogenated analogs.
Biological Activity
2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide, a compound with a complex organic structure, has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular architecture includes a hydroxymethyl group attached to a phenyl ring, an indole moiety, and an acetamide functional group. These features suggest possible interactions with various biological systems, making it a candidate for further investigation.
- Molecular Formula : C19H20N2O2
- Molecular Weight : 308.4 g/mol
- CAS Number : 64795-09-1
- IUPAC Name : this compound
The biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors. The indole derivative is known for modulating biological processes, while the phenylacetamide moiety can enhance binding affinity to biological targets. This dual functionality may lead to diverse pharmacological effects.
Antimicrobial Activity
Preliminary studies indicate that compounds with structural similarities to this compound often exhibit antimicrobial properties. For instance, related indole derivatives have shown effectiveness against various pathogens, including bacteria and fungi.
Anti-inflammatory Properties
Research on similar compounds, such as N-(2-hydroxy phenyl) acetamide, demonstrated significant anti-inflammatory effects in models of arthritis. In these studies, treatment led to reduced levels of pro-inflammatory cytokines (IL-1 beta and TNF-alpha), suggesting that this compound may possess similar anti-inflammatory capabilities .
Anticancer Potential
Indole derivatives are frequently investigated for their anticancer properties. The unique combination of functional groups in this compound may enhance its efficacy against cancer cells by inducing apoptosis or inhibiting tumor growth.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Indole | Basic indole structure | Antimicrobial, anticancer |
| 5-Hydroxyindole | Hydroxylated indole | Neuroprotective |
| 2-Acetylindole | Acetylated indole | Anticancer properties |
The distinct arrangement of the hydroxymethyl phenyl group and the acetamide linkage in this compound may improve solubility and bioavailability compared to other indole derivatives, potentially leading to unique pharmacological profiles.
Case Studies and Research Findings
- Anti-Arthritic Activity : A study involving N-(2-hydroxy phenyl) acetamide demonstrated significant reduction in paw edema and inflammatory markers in adjuvant-induced arthritis models . This suggests that structurally similar compounds could yield comparable results.
- Antimicrobial Efficacy : Research highlighted the antifungal activity of various indole derivatives against Candida albicans, indicating a potential pathway for exploring the antimicrobial properties of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
